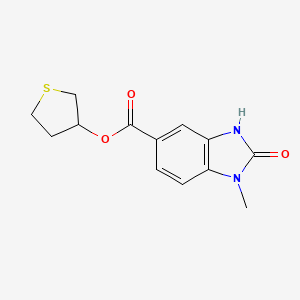
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family and possesses a thiolane ring, which makes it a unique and valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is not fully understood. However, it is believed that the thiolane ring in the compound plays a crucial role in its biological activity. Studies have shown that thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase pathway, which is a crucial mechanism for programmed cell death. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. This compound has also been studied for its potential use in treating inflammatory diseases due to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has potent biological activity, making it a valuable compound for studying various biological processes. However, there are also limitations to using thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate in lab experiments. One of the main limitations is its low solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has several potential future directions for scientific research. One direction is to study its potential use in treating various types of cancer. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate could be studied further for its potential use in treating inflammatory diseases. Another direction for future research is to investigate the potential use of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate in developing new antimicrobial and antifungal agents. Finally, the synthesis of new derivatives of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate could be explored to improve its solubility and biological activity.
Méthodes De Synthèse
The synthesis of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid with thiolan-3-ol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction takes place under mild conditions and produces a high yield of the desired compound.
Applications De Recherche Scientifique
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potent anticancer properties and has been studied extensively for its potential use in cancer treatment. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has been shown to have antimicrobial and antifungal properties, making it a valuable compound for research in these fields.
Propriétés
IUPAC Name |
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-11-3-2-8(6-10(11)14-13(15)17)12(16)18-9-4-5-19-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDGHFDFPOXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC3CCSC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

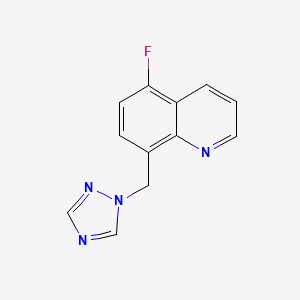
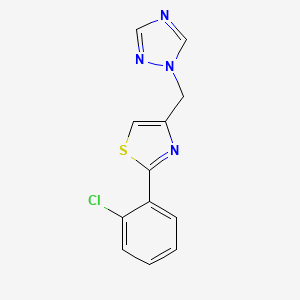
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
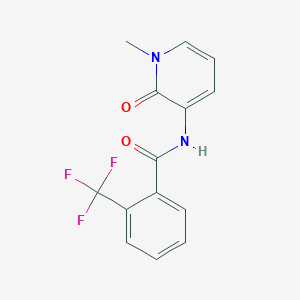
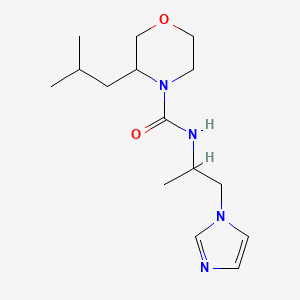
![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)
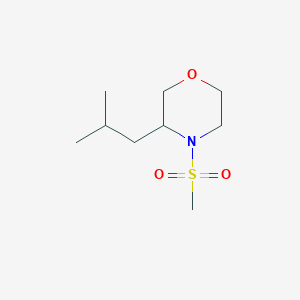
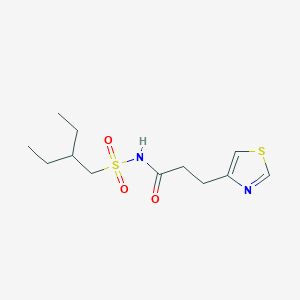
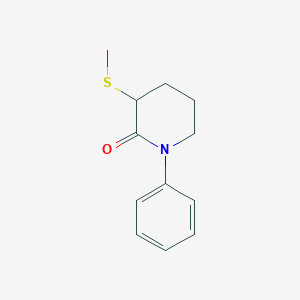
![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)
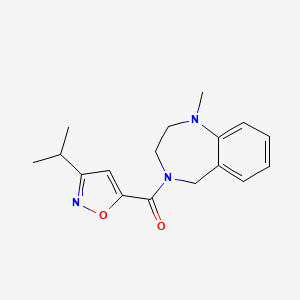
![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)